molecular formula C28H22N2 B8526806 4-phenyl-1-(triphenylmethyl)-1H-imidazole

4-phenyl-1-(triphenylmethyl)-1H-imidazole

Cat. No.: B8526806
M. Wt: 386.5 g/mol
InChI Key: QKXNUPIXWIZCKV-UHFFFAOYSA-N
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Description

4-phenyl-1-(triphenylmethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and a triphenylmethyl group at position 1. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-phenyl-1-(triphenylmethyl)-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-phenyl-1H-imidazole with triphenylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-phenyl-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroimidazoles .

Scientific Research Applications

4-phenyl-1-(triphenylmethyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-phenyl-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes .

Comparison with Similar Compounds

4-phenyl-1-(triphenylmethyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C28H22N2

Molecular Weight

386.5 g/mol

IUPAC Name

4-phenyl-1-tritylimidazole

InChI

InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-30(22-29-27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

QKXNUPIXWIZCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-phenyl-1H-imidazole (504 mg, 3.5 mmol) in DMF (10 mL) was cooled to 0° C., and then NEt3 (530 mg, 5.25 mmol) was added, followed by the addition of (chloromethanetriyl)tribenzene (1.17 g, 4.2 mmol) in small portions. The resulting slurry was stirred at room temperature for 2 hours. The mixture was poured into ice-water (50 mL) and stirred until the ice melted. The resulting precipitate was collected and dissolved in DCM (100 mL). The solution was dried over sodium sulfate, filtered, concentrated and then purified by column chromatography to obtain 4-phenyl-1-trityl-1H-imidazole as a white solid (1.0 g). MS (ESI): m/z 387 (M+H)+.
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

7.6 mmol of triphenylmethyl chloride in 150 ml of dimethylformamide are added, under an argon atmosphere, to a solution of 6.9 mnmol of 4-phenyl-1H-imidazole in 50 ml of dimethylformamide and 10 ml of triethylamine. The solution is stirred for 4 hours at ambient temperature. After the addition of water, the precipitate obtained is triturated in ethyl ether, filtered and then dried, enabling the product obtained to be isolated.
Quantity
7.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-phenylimidazole (500 mg, 3.47 mmol) in 5 mL DMF, were added TEA (508 μL, 3.64 mmol) and trityl chloride (1.06 g, 3.82 mmol). The mixture was stirred at rt for 15 h, then was poured into 50 mL H2O. The precipitate was collected by filtration and sucked dry, then was suspended in 20 mL Et2O. The suspension was filtered, rinsed with 5 mL Et2O, then vacuum dried to afford 974 mg of Intermediate 8.1 as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
508 μL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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